molecular formula C7H12FN B2828509 4-(Fluoromethylidene)cyclohexan-1-amine CAS No. 2225146-09-6

4-(Fluoromethylidene)cyclohexan-1-amine

Cat. No.: B2828509
CAS No.: 2225146-09-6
M. Wt: 129.178
InChI Key: BLJIQLYOJPOZLT-WAYWQWQTSA-N
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Description

4-(Fluoromethylidene)cyclohexan-1-amine is an organic compound with the molecular formula C7H12FN It is a cyclohexane derivative where a fluoromethylidene group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluoromethylidene)cyclohexan-1-amine typically involves the introduction of a fluoromethylidene group to a cyclohexane ring. One common method is the reaction of cyclohexanone with a fluorinating agent in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures to facilitate the reaction.

    Catalyst: A catalyst such as a Lewis acid to promote the fluorination process.

    Solvent: An appropriate solvent like dichloromethane or acetonitrile to dissolve the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Fluoromethylidene)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluoromethylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

4-(Fluoromethylidene)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Fluoromethylidene)cyclohexan-1-amine involves its interaction with specific molecular targets. The fluoromethylidene group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic addition or substitution reactions, depending on the environment and reactants present.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A precursor in the synthesis of 4-(Fluoromethylidene)cyclohexan-1-amine.

    Cyclohexylamine: A related amine compound with different functional groups.

    Fluorocyclohexane: A fluorinated cyclohexane derivative.

Uniqueness

This compound is unique due to the presence of the fluoromethylidene group, which imparts distinct chemical properties

Properties

IUPAC Name

4-(fluoromethylidene)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN/c8-5-6-1-3-7(9)4-2-6/h5,7H,1-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJIQLYOJPOZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CF)CCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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